1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine
Overview
Description
1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a furan ring, an amino group, and a 2-methylpropoxy group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furan-2-ylmethanamine and 2-methylpropyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the furan-2-ylmethanamine with 2-methylpropyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: After the reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as furan-2-ylmethanamine oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2-ylmethanamine oxide.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various amine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: The compound has been investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Furfurylamine: Similar to 1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine, furfurylamine is another furan derivative with an amino group. furfurylamine lacks the 2-methylpropoxy group, making it structurally different.
2-Acetylfuran: This compound is structurally similar to this compound but contains an acetyl group instead of the amino group.
1-Furan-2-yl-2-morpholin-3-yl-ethanone: This compound has a morpholinyl group instead of the 2-methylpropoxy group, leading to different chemical properties and reactivity.
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Properties
IUPAC Name |
1-(furan-2-yl)-2-(2-methylpropoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8(2)6-12-7-9(11)10-4-3-5-13-10/h3-5,8-9H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQGMMIEDOQDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C1=CC=CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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